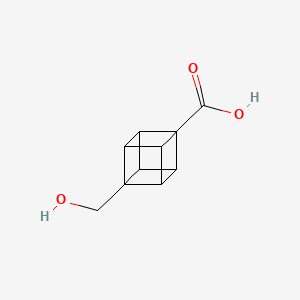

4-Hydroxymethyl-cubane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Hydroxymethyl-cubane-1-carboxylic acid is a unique organic compound characterized by its cubane structure, which is a highly strained, cage-like hydrocarbon. The cubane structure is notable for its rigidity and high energy content, making it an interesting subject of study in various fields of chemistry and material science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxymethyl-cubane-1-carboxylic acid typically involves multiple steps starting from simpler cubane derivatives. One common method involves the functionalization of cubane through hydroxymethylation and carboxylation reactions. The reaction conditions often require the use of strong bases and specific catalysts to achieve the desired transformations .

Industrial Production Methods

Industrial production methods for this compound are less common due to the complexity and cost of the synthesis. advancements in synthetic organic chemistry may lead to more efficient and scalable methods in the future .

Analyse Des Réactions Chimiques

Step 1: Saponification of Dimethyl Cubane-1,4-dicarboxylate

-

Reagents : Dimethyl cubane-1,4-dicarboxylate, sodium hydroxide, ethanol.

-

Conditions : Reflux for 13 hours.

Step 2: Conversion to Acid Chloride

-

Reagents : Thionyl chloride, DMF.

-

Conditions : Heated at 30–40°C for 3 hours.

Step 3: Reduction to Hydroxymethyl Ester

-

Reagents : Sodium borohydride, dioxane.

-

Conditions : Short heating on a steam bath.

Step 4: Hydrogenation to Methyl Derivative

-

Reagents : Raney nickel catalyst, sodium methoxide, methanol, hydrogen.

-

Conditions : Room temperature, hydrogen atmosphere.

-

Final Acid : Acidification of the aqueous layer yields 4-methylcubane-1-carboxylic acid .

| Reaction Step | Reagents | Product |

|---|---|---|

| Saponification | NaOH, ethanol | Methyl hydrogen cubane-1,4-dicarboxylate |

| Acid Chloride Formation | SOCl₂, DMF | 4-carbomethoxycubane-1-carboxylic acid chloride |

| Reduction | NaBH₄, dioxane | Methyl 4-hydroxymethyl-cubane-1-carboxylate |

| Hydrogenation | Raney Ni, NaOMe, H₂, MeOH | Methyl 4-methylcubane-1-carboxylate |

Hydroxymethyl Group Reactions

-

Oxidation : The hydroxymethyl group (-CH₂OH) can be oxidized to a carboxylic acid (-COOH) under strong oxidizing conditions (e.g., KMnO₄/H⁺ or CrO₃/H₂SO₄). This would yield a dicarboxylic acid derivative.

-

Substitution : Reaction with thionyl chloride converts -CH₂OH to -CH₂Cl, enabling subsequent nucleophilic substitutions (e.g., amines or thiols).

-

Reduction : Catalytic hydrogenation (e.g., H₂/Pd) could reduce -CH₂OH to -CH₃, though this is inferred from analogous cubane systems .

Carboxylic Acid Group Reactions

-

Esterification : Reaction with alcohols (e.g., MeOH) under acid catalysis forms esters.

-

Amidation : Conversion to amides using thionyl chloride and ammonia, followed by reduction with LiAlH₄ to amines (e.g., 4-methylcubane-1-methylamine hydrochloride) .

-

Decarboxylation : Halodecarboxylation (e.g., Hunsdiecker reaction) could yield alkyl halides, though this is speculative for this specific derivative .

Structural and Physical Data

Research Findings and Implications

The synthesis of this compound highlights the utility of cubane derivatives in organic chemistry, particularly in:

-

Catalytic Hydrogenation : Raney nickel facilitates selective reduction of chloroester intermediates .

-

Reduction Chemistry : Sodium borohydride effectively reduces acid chlorides to alcohols, enabling functional group diversity .

-

Supramolecular Chemistry : The carboxylic acid group may engage in hydrogen bonding, as observed in related cubane derivatives .

This compound serves as a versatile building block for further functionalization, leveraging both the reactive hydroxymethyl group and the carboxylic acid moiety.

Applications De Recherche Scientifique

4-Hydroxymethyl-cubane-1-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex cubane derivatives.

Biology: Investigated for its potential as a scaffold in drug design due to its rigidity and unique structure.

Medicine: Explored for its potential use in developing new pharmaceuticals with improved stability and bioavailability.

Mécanisme D'action

The mechanism of action of 4-Hydroxymethyl-cubane-1-carboxylic acid involves its interaction with various molecular targets depending on its functionalization. The cubane structure provides a rigid framework that can influence the binding affinity and specificity of the compound to its targets. The pathways involved often depend on the specific application and functional groups present on the cubane scaffold .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Methoxycarbonylcubanecarboxylic acid

- 1,4-Cubanedicarboxylic acid

- Bicyclo[1.1.1]pentane derivatives

- Bicyclo[2.2.2]octane derivatives

Uniqueness

4-Hydroxymethyl-cubane-1-carboxylic acid is unique due to its specific functional groups (hydroxymethyl and carboxylic acid) attached to the cubane scaffold.

Activité Biologique

4-Hydroxymethyl-cubane-1-carboxylic acid is a unique compound belonging to the cubane family, characterized by its highly strained cubic structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H10O3. Its structure is notable for the cubane framework, which contributes to its chemical reactivity and potential biological interactions. The compound's rigidity and strain may enhance its interactions with biological targets, making it a candidate for further investigation in therapeutic applications.

Target Interactions

This compound has been studied for its interactions with various biological targets. Similar compounds in the cubane series have shown the ability to inhibit kinases, which are critical in regulating cell signaling pathways. This inhibition can lead to alterations in cell cycle progression and apoptosis induction .

Biochemical Pathways

The compound is believed to participate in several biochemical pathways, particularly those involved in cancer cell proliferation and survival. By acting as a bioisostere for benzene, cubane derivatives may offer advantages in terms of solubility and reduced toxicity compared to traditional aromatic compounds .

In Vitro Studies

In vitro studies have demonstrated that cubane derivatives can inhibit the growth of various cancer cell lines. For instance, a study comparing cubane derivatives with known anticancer agents found that certain derivatives exhibited significant cytotoxicity against breast cancer (MCF7) and melanoma (MM96L) cell lines . The IC50 values indicated that some cubane analogs were comparable or even superior to established treatments such as suberanilohydroxamic acid (SAHA).

| Compound | Cell Line | IC50 (ng/ml) |

|---|---|---|

| Cubane Derivative 16 | MCF7 | 53±4 |

| COT Analog 23 | MM96L | 37±3 |

| SAHA | MCF7 | 17±1 |

| SAHA | MM96L | 26±5 |

In Vivo Studies

Preliminary in vivo studies have suggested that this compound may exhibit similar efficacy to established drugs. Animal models treated with cubane derivatives showed promising results in tumor reduction and overall survival rates .

Case Studies

Case Study 1: Anticancer Activity

A research study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound could induce apoptosis through the activation of caspase pathways, leading to significant inhibition of cell growth. The study highlighted the potential of this compound as a lead candidate for developing new anticancer therapies .

Case Study 2: Kinase Inhibition

Another study focused on the mechanism of action of cubane derivatives as kinase inhibitors. The findings revealed that these compounds could effectively inhibit specific kinases involved in cancer progression, suggesting a dual mechanism of action—direct inhibition of cell proliferation and induction of programmed cell death .

Propriétés

IUPAC Name |

4-(hydroxymethyl)cubane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-1-9-2-5-3(9)7-4(9)6(2)10(5,7)8(12)13/h2-7,11H,1H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKQUDFIQCNKLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C12C3C4C1C5C2C3C45C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.